molecular formula C16H16N2O3S B1330188 Ammonium 8-(phenylamino)naphthalene-1-sulfonate CAS No. 28836-03-5

Ammonium 8-(phenylamino)naphthalene-1-sulfonate

Cat. No. B1330188
CAS RN: 28836-03-5
M. Wt: 316.4 g/mol
InChI Key: IPBNQYLKHUNLQE-UHFFFAOYSA-N
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Description

Ammonium 8-(phenylamino)naphthalene-1-sulfonate (ANS) is a compound that has been studied for its unique solvatochromic fluorescence properties and its potential applications in various fields, including pharmaceuticals. The fluorescence of ANS is influenced by the solvent polarity, with studies showing that the fluorescence properties, such as intensity and Stokes shift, vary significantly across different solvents . Additionally, the hyperpolarizability of ANS, a measure of its nonlinear optical properties, has been investigated using Hyper-Rayleigh scattering, revealing that solvent polarity affects this property as well .

Synthesis Analysis

The synthesis of ANS derivatives has been explored, with one study detailing the preparation of 8-(phenylamino)-1-naphthalene-silver sulfonate from the corresponding ammonium salt using silver nitrate in ethanol . This process also led to the formation of salts with several other monovalent cations, which exhibited similar fluorescence properties to the original compound. However, attempts to modify the sulfonate group through esterification were not successful, leading to decomposition products instead .

Molecular Structure Analysis

The molecular structure of ANS and its derivatives has been a subject of interest, particularly in the context of pharmaceutical applications. For instance, the ionic cocrystals of 5-amino-2-naphthalene sulfonate with ammonium ions were examined using single X-ray diffraction analysis, which provided insights into the crystal structure and intermolecular interactions . Computational methods such as Density Functional Theory (DFT) have been employed to determine the structural, physical, and chemical properties of these compounds, comparing molecular geometries obtained from X-ray studies with optimized geometrical parameters .

Chemical Reactions Analysis

The reactivity of ANS has been explored in the context of its fluorescence properties and potential pharmaceutical applications. The UV–Visible spectral analysis and theoretical calculations have been used to understand the type of electronic transitions occurring in the molecule, which can represent the drug reactions possible . However, the chemical modification of the sulfonate group has proven to be challenging, with esterification attempts leading to decomposition rather than the desired ester products .

Physical and Chemical Properties Analysis

The physical and chemical properties of ANS are closely related to its solvatochromic fluorescence behavior. The fluorescence intensity and Stokes shift of ANS in various solvents have been correlated with solvent polarity parameters, indicating that both the polarity and the nature of the solvent mixture, including hydrogen-bonding capabilities, are crucial determinants of these properties . The nonlinear optical properties of ANS derivatives have also been characterized, with experimental and computational methods used to calculate parameters such as the band gap energy and the HOMO-LUMO energy gap, which are important for understanding the electronic properties of the compound .

Scientific Research Applications

Fluorescence Properties and Analytical Applications

Ammonium 8-(phenylamino)naphthalene-1-sulfonate (ANS) is notably used in the study of fluorescence properties. Hüttenhain and Balzer (1994) explored the fluorescence characteristics of ANS in the presence of various monovalent cations, revealing its potential in fluorescence studies (Hüttenhain & Balzer, 1994). They also investigated the solvatochromic fluorescence properties of ANS in different solvents, providing insights into its application in solvatochromic studies (Hüttenhain, Balzer, & Feldmann, 1994).

Application in Thin-Layer Chromatography

ANS has been employed in the quantitative evaluation of thin-layer chromatograms (TLC). Hüttenhain and Balzer (1989) utilized the polarity-dependent fluorescence of ANS to develop a method for quantifying compounds in TLC, highlighting its utility in analytical chemistry (Hüttenhain & Balzer, 1989).

Hyper-Rayleigh Scattering Studies

The compound has been studied for its hyperpolarizability properties. Kodaira et al. (1997) investigated the hyperpolarizability of ANS invarious solvents using the Hyper-Rayleigh scattering technique. Their findings revealed the impact of solvent polarity on the hyperpolarizability of ANS, contributing to the understanding of its physicochemical properties (Kodaira et al., 1997).

Research in Molecular and Crystal Structures

The molecular and crystal structures involving ammonium sulfonate salts have been extensively studied. Lemmerer et al. (2009) examined the crystal structures and hydrogen-bonded networks in various ammonium sulfonate salts. Their research provides valuable insights into the molecular interactions and structural characteristics of these compounds (Lemmerer, Bourne, & Fernandes, 2009).

Interaction with Biological Membranes

Joondan et al. (2015) synthesized a series of quaternary ammonium compounds derived from l-Phenylalanine and investigated their interaction with model membranes. The study included the use of ANS as a fluorescence probe, demonstrating its application in studying membrane interactions and providing insights into antibacterial properties (Joondan et al., 2015).

Solvent Effect on Surfactants

Zhang, Zeng, and He (2009) researched the effects of temperature and surfactants on the sorption behaviors of naphthalene and phenanthrene in soils. The study is relevant in understanding the environmental interactions of related compounds, although it does not focus directly on ANS (Zhang, Zeng, & He, 2009).

Safety And Hazards

The compound causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

azanium;8-anilinonaphthalene-1-sulfonate
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InChI

InChI=1S/C16H13NO3S.H3N/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;/h1-11,17H,(H,18,19,20);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IPBNQYLKHUNLQE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[NH4+]
Source PubChem
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Molecular Formula

C16H16N2O3S
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Description Data deposited in or computed by PubChem

Related CAS

82-76-8 (Parent)
Record name Ammonium 1-anilinonaphthalene-8-sulfonate
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DSSTOX Substance ID

DTXSID80884800
Record name 1-Naphthalenesulfonic acid, 8-(phenylamino)-, ammonium salt (1:1)
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Molecular Weight

316.4 g/mol
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Physical Description

Gray or black powder; [Acros Organics MSDS]
Record name 8-Anilino-1-naphthalenesulfonic acid ammonium salt
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Product Name

Ammonium 8-(phenylamino)naphthalene-1-sulfonate

CAS RN

28836-03-5
Record name Ammonium 8-anilinonaphthalene-1-sulfonate
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Record name Ammonium 1-anilinonaphthalene-8-sulfonate
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Record name 1-Naphthalenesulfonic acid, 8-(phenylamino)-, ammonium salt (1:1)
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Record name 1-Naphthalenesulfonic acid, 8-(phenylamino)-, ammonium salt (1:1)
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Record name Ammonium 8-anilinonaphthalene-1-sulphonate
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Record name AMMONIUM 1-ANILINONAPHTHALENE-8-SULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Zhang, J Peng, L Pan, K Tu - Journal of Molecular Liquids, 2023 - Elsevier
The binding behavior between soy protein isolate (SPI) and homologous ketones was examined in this study. Three ketones (2-hexanone, 2-heptanone, and 2-octanone) with different …
Number of citations: 3 www.sciencedirect.com

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